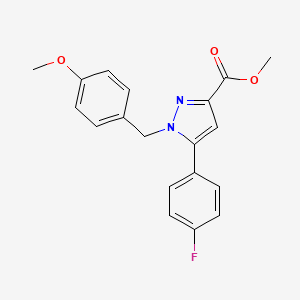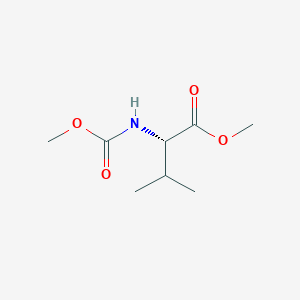
o-Toluamide, N-(carbamoylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluamide, N-(carbamoylmethyl)-: is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of toluamide, where the amide group is substituted with a carbamoylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From o-Tolunitrile: One common method involves the reaction of o-tolunitrile with hydrogen peroxide in the presence of sodium hydroxide and alcohol at 40-50°C.
From o-Toluyl Chloride: Another method involves the reaction of o-toluyl chloride with ammonia or an amine in the presence of a base to form the corresponding amide.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-Toluamide, N-(carbamoylmethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Substitution: Products depend on the nucleophile used but can include various substituted amides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins.
- Used as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which o-Toluamide, N-(carbamoylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
o-Toluamide: The parent compound, differing only by the absence of the carbamoylmethyl group.
N-Methyl-o-toluamide: A derivative where the amide nitrogen is methylated.
Diethyltoluamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
Uniqueness: o-Toluamide, N-(carbamoylmethyl)- is unique due to the presence of the carbamoylmethyl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
6754-94-5 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-2-methylbenzamide |
InChI |
InChI=1S/C10H12N2O2/c1-7-4-2-3-5-8(7)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) |
Clave InChI |
FYGDRFCJOTYIQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)



![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)


